3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
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Overview
Description
3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one is a useful research compound. Its molecular formula is C27H26N4O5S and its molecular weight is 518.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications Research has shown that certain heterocyclic compounds, including quinazolinone derivatives, initiate ROS (Reactive Oxygen Species) accumulation leading to apoptotic cell death in human bone cancer cells. This mechanism suggests their potential as therapeutic agents targeting cancer cell proliferation and survival (G. Lv & C. Yin, 2019). Additionally, quinazolinone derivatives have been found to act as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors, indicating their utility in cancer treatment (Mu-Tian Cui et al., 2017).
Corrosion Inhibition Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Their inhibition efficiencies were found to increase with concentration, suggesting their utility in protecting metallic surfaces from corrosion, which is crucial in industrial applications (N. Errahmany et al., 2020).
Antimicrobial and Anti-inflammatory Activities Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. This research suggests that modifications at certain positions on the quinazolinone ring can enhance these activities, offering potential for the development of new therapeutic agents (B. Dash et al., 2017).
Synthesis and Pharmacological Screening Novel quinazolinone derivatives have been synthesized and screened for various pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects. The diversity in the biological activities of these compounds underscores their potential as versatile pharmacological agents (V. Alagarsamy et al., 2011).
Antihypertensive Properties Research into quinazolinone derivatives has also included their potential antihypertensive effects. Some derivatives have been evaluated for their ability to lower blood pressure, indicating their potential utility in the treatment of hypertension (M. Rahman et al., 2014).
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Quinazolinone derivatives have been reported to influence a variety of biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Quinazolinone derivatives have been reported to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of many compounds .
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-35-23-9-4-19(5-10-23)17-30-26(32)24-16-22(29-12-14-36-15-13-29)8-11-25(24)28-27(30)37-18-20-2-6-21(7-3-20)31(33)34/h2-11,16H,12-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYWELHLINUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.